molecular formula C15H23N7OS B6759672 N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-(triazol-1-ylmethyl)piperidine-1-carboxamide

N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-(triazol-1-ylmethyl)piperidine-1-carboxamide

Cat. No.: B6759672
M. Wt: 349.5 g/mol
InChI Key: FVVYOXOMMDTVEB-UHFFFAOYSA-N
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Description

N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-(triazol-1-ylmethyl)piperidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a triazole ring, and a piperidine ring

Properties

IUPAC Name

N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-(triazol-1-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N7OS/c1-15(2,3)12-17-13(24-19-12)18-14(23)21-7-4-11(5-8-21)10-22-9-6-16-20-22/h6,9,11H,4-5,7-8,10H2,1-3H3,(H,17,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVYOXOMMDTVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NSC(=N1)NC(=O)N2CCC(CC2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-(triazol-1-ylmethyl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Formation of the Triazole Ring: The triazole ring can be formed via a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) ions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction involving a ketone and an amine.

    Coupling Reactions: The final step involves coupling the thiadiazole, triazole, and piperidine moieties together using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-(triazol-1-ylmethyl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under hydrogenation conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-(triazol-1-ylmethyl)piperidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

Mechanism of Action

The mechanism of action of N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-(triazol-1-ylmethyl)piperidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole and triazole rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-(triazol-1-ylmethyl)piperidine-1-carboxamide
  • N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-(triazol-1-ylmethyl)piperidine-1-carboxylate
  • N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-(triazol-1-ylmethyl)piperidine-1-carbothioamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both thiadiazole and triazole rings in the same molecule is relatively rare and can lead to unique reactivity and interactions.

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